(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride

Asymmetric Synthesis Chiral Resolution Stereochemistry

Racemic or isomeric substitutes waste 50% of material and risk failed asymmetric syntheses. This (1S,4S,6R) single-enantiomer hydrochloride eliminates chiral resolution steps, ensuring direct, reliable incorporation into stereochemically complex targets. - Defined stereocenters (1S,4S,6R) guarantee enantiopurity for reproducible SAR studies. - Hydrochloride salt form ensures consistent stability, solubility, and handling. - Pre-resolved building block improves atom economy by up to 50% in scale-up processes.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 2490314-21-9
Cat. No. B3016917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride
CAS2490314-21-9
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1C2CC(C1N)OC2.Cl
InChIInChI=1S/C6H11NO.ClH/c7-5-1-4-2-6(5)8-3-4;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m0./s1
InChIKeyHVKZICJLYXGRHD-YAFCINRGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine Hydrochloride


(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride (CAS 2490314-21-9) is a single-enantiomer chiral bicyclic amine featuring a rigid 2-oxabicyclo[2.2.1]heptane scaffold. It is primarily utilized as a high-purity building block in asymmetric synthesis and medicinal chemistry, where its three defined stereocenters and constrained ring system offer stereochemical precision. This compound is supplied as the hydrochloride salt, which enhances its stability and ease of handling . Its value proposition centers on the supply of a specific, pre-resolved enantiomer, eliminating the need for end-user chiral resolution and ensuring direct incorporation into stereochemically complex targets [1].

Workflow Asymmetric synthesis and medicinal chemistry
Form Hydrochloride salt for enhanced handling stability
Stereochemistry Pre-resolved (1S,4S,6R) single enantiomer; avoids in-house chiral resolution

Why Generic Substitution Fails


Substituting this compound with a racemic mixture or a positional isomer introduces significant risks. The (1S,4S,6R) enantiomer is a single stereoisomer, whereas common alternatives like rac-(1R,4R,6S)-2-oxabicyclo[2.2.1]heptan-6-amine (CAS 2490314-20-8) are racemic mixtures, meaning 50% of the material may be the incorrect enantiomer, potentially leading to failed asymmetric syntheses or off-target biological effects [1]. Furthermore, substituting with a 7-oxa isomer, such as rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride (CAS 2169980-99-6), alters the position of the heteroatom, changing the molecule's hydrogen-bonding capacity, polarity, and three-dimensional shape, which can critically impact target binding and chemical reactivity . Generic substitution therefore undermines the stereochemical and structural integrity required for reproducible research and industrial processes.

  • Racemic mixture Racemate contains 50% undesired enantiomer, may compromise stereochemical yield and lead to off-target effects.
  • 7-Oxa isomer Different heteroatom position alters hydrogen-bonding and shape, may shift pharmacophore recognition and binding context.

Quantitative Evidence for Procurement


Stereochemical Identity: Single Enantiomer vs. Racemic Mixture

The target compound is defined as the single (1S,4S,6R) enantiomer, providing 100% enantiomeric excess by specification. In contrast, a cheaper and widely available alternative, rac-(1R,4R,6S)-2-oxabicyclo[2.2.1]heptan-6-amine (CAS 2490314-20-8), is a racemic mixture with an effective enantiomeric excess of 0% for the desired stereoisomer [1]. Using the racemate in a stereospecific synthesis would deliver at most 50% yield of the correct diastereomer, or necessitate a costly, time-consuming chiral resolution step .

Enantiomeric Purity
Reported
Target: Single (1S,4S,6R) enantiomer, theoretical 100% ee vs Comp: Racemate (CAS 2490314-20-8), 0% ee for desired isomer
Supports stereochemical-control studies; pre-resolved enantiomer avoids racemate yield loss.
Absolute difference of 100% ee per specification.
Asymmetric Synthesis Chiral Resolution Stereochemistry

Positional Isomerism: 2-Oxa vs. 7-Oxa Scaffold

The target compound possesses the oxygen atom at the 2-position of the oxabicyclo[2.2.1]heptane scaffold. A common procurement alternative, rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride (CAS 2169980-99-6), features the oxygen at the 7-position bridge. This positional isomerism results in a different molecular shape and electronic distribution, as evidenced by the target's computed Topological Polar Surface Area (TPSA) of 35.2 Ų [1] and hydrogen bond acceptor count of 2, which are fundamental for target engagement and solubility profiles. The 7-oxa isomer shares the same molecular weight (149.62 g/mol) and formula (C6H12ClNO) but is a pharmacologically distinct entity .

Scaffold Topology
Class-level
Target: 2-Oxa isomer, TPSA 35.2 Ų, H-bond acceptors 2
Comp: 7-Oxa isomer (CAS 2169980-99-6), same MW/formula, different O position
Positional isomerism may shift pharmacophore recognition and binding profile.
Computed molecular properties; class-level inference.
Medicinal Chemistry Pharmacophore Design SAR

Purity Specification and Sourcing Cost

The target compound is commercially supplied as a single, defined enantiomer with a minimum purity specification of 95% . A racemic comparator, rac-(1R,4R,6S)-2-oxabicyclo[2.2.1]heptan-6-amine (CAS 2490314-20-8), is also offered at a 95% purity level but at a significantly lower price point, listed at $1,386.00 per gram [1]. The price difference reflects the added value of supplying a pre-resolved single enantiomer. For the end-user, this avoids the hidden costs of in-house chiral resolution, which often requires specialized equipment, chiral stationary phases, and results in a 50% maximum theoretical yield from the racemate.

Purity & Cost
Reported
Target: 95% purity, pre-resolved single enantiomer vs Comp: 95% purity racemate, $1,386/g
Pre-resolved enantiomer supports direct use, avoiding hidden resolution costs.
Commercial sourcing data; cost premium reflects chiral resolution value.
Procurement Cost-Efficiency Quality Control

Key Application Scenarios


Asymmetric Synthesis of Chiral Amines

The compound's single, defined (1S,4S,6R) stereochemistry makes it an ideal chiral building block for constructing molecules with multiple stereocenters. In this scenario, its use eliminates the need for a chiral resolution step after synthesis, which is mandatory when a racemic amine is procured. This streamlines the synthetic route, improves atom economy by up to 50%, and ensures the stereochemical integrity of the final compound, which is critical for drug candidates where the wrong enantiomer can be inactive or toxic .

Medicinal Chemistry SAR of Oxabicyclo Scaffolds

When exploring the structure-activity relationships (SAR) of oxabicyclo[2.2.1]heptane-containing pharmacophores, the precise position of the heteroatom is paramount. Procuring this specific 2-oxa isomer allows researchers to confidently attribute biological activity to the correct scaffold geometry. Substitution with a 7-oxa isomer could lead to a false negative in a biological assay, derailing a lead optimization program. The use of the hydrochloride salt form further facilitates handling and solubility in biological assay media .

Process Chemistry and Scale-Up

For process chemistry groups scaling up a preclinical candidate, the procurement of a pre-resolved, high-purity single enantiomer is a critical quality control parameter. Using the single (1S,4S,6R) enantiomer removes the variability and yield loss associated with a late-stage chiral separation, leading to more robust and reproducible manufacturing processes. The defined salt form (hydrochloride) also ensures consistent physical properties, such as crystallinity and stability, from batch to batch, which is essential for formulation development and GMP compliance .

Application
Selection Property
Validation Focus
Asymmetric synthesis
Stereochemical precision; single enantiomer purity
Diastereomeric ratio and synthetic yield without in-house resolution
Oxabicyclo SAR studies
Scaffold isomer identity (2-oxa vs 7-oxa)
Pharmacophore activity attribution; binding context review
Process development
Enantiomer consistency; hydrochloride salt stability
Batch-to-batch reproducibility; crystallinity control
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